molecular formula C9H16F3N B13221555 2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine

2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine

Cat. No.: B13221555
M. Wt: 195.23 g/mol
InChI Key: UFZZQFZVDMNIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexane ring substituted with an amine group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3,3,3-trifluoropropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclohexylamine derivative.

    Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3,3-Trifluoropropyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    3,3,3-Trifluoropropylamine: Lacks the cyclohexane ring, making it less bulky.

    Cyclohexylamine: Lacks the trifluoropropyl group, resulting in different chemical properties.

Uniqueness

2-(3,3,3-Trifluoropropyl)cyclohexan-1-amine is unique due to the presence of both the trifluoropropyl group and the cyclohexane ring, which confer distinct chemical and physical properties. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, while the cyclohexane ring provides structural rigidity.

Properties

Molecular Formula

C9H16F3N

Molecular Weight

195.23 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)cyclohexan-1-amine

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h7-8H,1-6,13H2

InChI Key

UFZZQFZVDMNIDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.